

An In-depth Technical Guide to Lactosyl-C18-sphingosine-d7

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Compound of Interest

Compound Name: *Lactosyl-C18-sphingosine-d7*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lactosyl-C18-sphingosine-d7**, a deuterated derivative of the bioactive sphingolipid, Lactosyl-C18-sphingosine. This document details its molecular characteristics, its role in analytical methodologies, and the biological context of its non-deuterated counterpart, offering insights for researchers in sphingolipidomics and related fields.

Core Molecular Data

Lactosyl-C18-sphingosine-d7 is primarily utilized as an internal standard for the quantification of its endogenous, non-deuterated form in complex biological samples by mass spectrometry.

[1] Its key molecular details are summarized below.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₅₀ D ₇ NO ₁₂	[1]
Molecular Weight	630.82 g/mol	[1]
Synonyms	D-lactosyl-β-1,1'-D-erythro-sphingosine-d7, Lyso-Lactosylceramide-d7	[1]

Biological Context and Significance

Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is the deacylated form of lactosylceramide and serves as a crucial intermediate in the metabolism of glycosphingolipids. [2] While the deuterated form is analytically focused, the biological activities of the endogenous molecule are of significant interest in cellular signaling and pathology.

Notably, Lactosyl-C18-sphingosine has been observed to reduce the viability of human neutrophils in a concentration-dependent manner.[3][4][5] This effect underscores its potential role in inflammatory processes. Unlike its acylated precursor, lactosylceramide, it does not appear to affect protein synthesis or cell proliferation in cardiomyocytes.[3][4]

Experimental Protocols

The primary application of **Lactosyl-C18-sphingosine-d7** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of endogenous sphingolipids. Below are representative experimental protocols.

Protocol 1: Extraction and Quantification of Sphingolipids from Plasma using LC-MS/MS

This protocol outlines a standard procedure for the analysis of sphingolipids, including Lactosyl-C18-sphingosine, from a plasma sample.

1. Sample Preparation and Lipid Extraction:

- To a 100 μL plasma sample, add 10 μL of an internal standard mixture containing a known concentration of **Lactosyl-C18-sphingosine-d7**.

- Add 500 μL of methanol to precipitate proteins and vortex for 30 seconds.
- Add 250 μL of chloroform and vortex for another 30 seconds.
- Incubate the mixture on ice for 10 minutes to enhance protein precipitation.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Dry the supernatant under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in 100 μL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution.
 - Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 0.1% formic acid and 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.
 - A gradient from 30% to 100% B over several minutes can effectively separate various sphingolipid classes.
- Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
 - Monitor the specific precursor-to-product ion transitions for both endogenous Lactosyl-C18-sphingosine and the deuterated internal standard, **Lactosyl-C18-sphingosine-d7**.

3. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the concentration of the endogenous Lactosyl-C18-sphingosine by comparing the ratio of its peak area to that of the known concentration of the deuterated internal standard.

Protocol 2: Neutrophil Viability Assay

This protocol is designed to assess the effect of Lactosyl-C18-sphingosine on the viability of human neutrophils.

1. Isolation of Human Neutrophils:

- Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
- Resuspend the purified neutrophils in a suitable cell culture medium.

2. Cell Treatment:

- Plate the isolated neutrophils in a 96-well plate at a density of 1×10^6 cells/mL.
- Prepare stock solutions of Lactosyl-C18-sphingosine in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1-50 μ M) in the cell culture medium.
- Add the different concentrations of Lactosyl-C18-sphingosine to the neutrophils. Include a vehicle control (medium with DMSO).
- Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.

3. Viability Assessment:

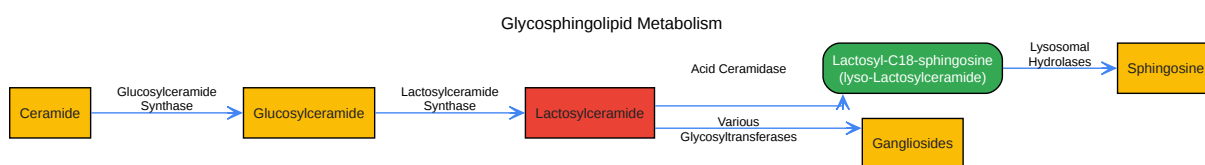
- Assess cell viability using a standard method such as the MTT assay, Trypan Blue exclusion, or a fluorescence-based live/dead cell staining kit.
- For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

- Calculate the percentage of viable cells relative to the vehicle control.

Visualizations

Metabolic Pathway of Lactosyl-C18-sphingosine

The following diagram illustrates the position of Lactosyl-C18-sphingosine within the broader glycosphingolipid metabolic pathway.



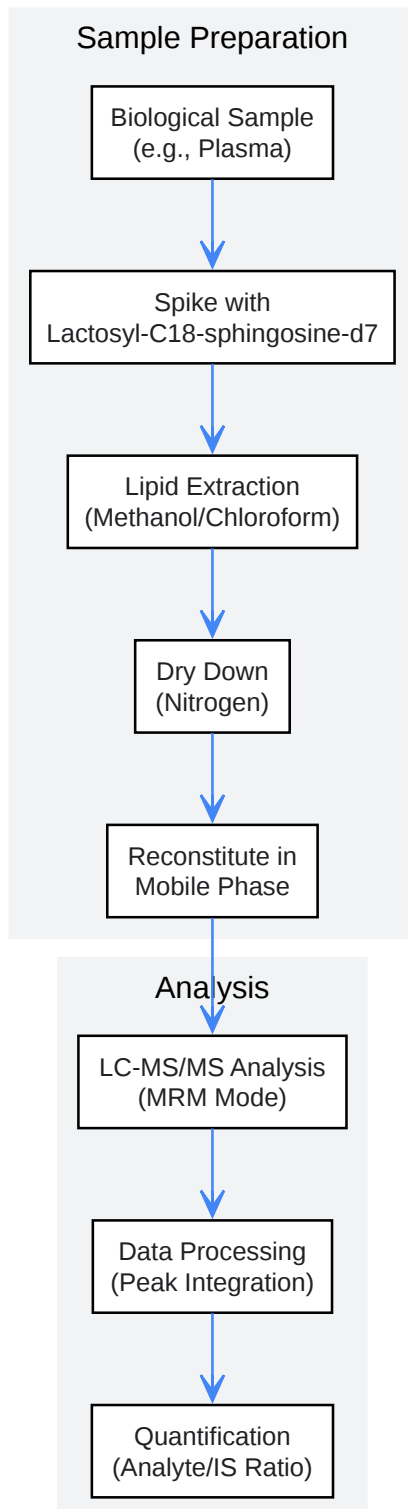
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Caption: Metabolic pathway showing the synthesis and degradation of Lactosyl-C18-sphingosine.

Experimental Workflow for Sphingolipid Analysis

This diagram outlines the key steps in the quantification of sphingolipids using a deuterated internal standard.

Workflow for Sphingolipid Quantification



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Caption: Experimental workflow for sphingolipid analysis using a deuterated internal standard.

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